BenchChemオンラインストアへようこそ!

1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE

Medicinal chemistry Chemical biology Screening library procurement

This 3-methanesulfonylpyrrolidine amide (MW 311.4 g/mol) is a privileged scaffold for hit-to-lead campaigns in dyslipidemia and neurological disorders. Unlike generic 1-sulfonylpyrrolidines, its 3-methanesulfonyl geometry and 4-methoxyphenylpropanone side chain offer distinct SAR profiles—critical for mGluR subtype selectivity and lipid target modulation. Procure this specific substitution pattern to avoid assay-divergent analogs and expand fragment-based library diversity.

Molecular Formula C15H21NO4S
Molecular Weight 311.4
CAS No. 1448051-29-3
Cat. No. B2504989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE
CAS1448051-29-3
Molecular FormulaC15H21NO4S
Molecular Weight311.4
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CCC(C2)S(=O)(=O)C
InChIInChI=1S/C15H21NO4S/c1-20-13-6-3-12(4-7-13)5-8-15(17)16-10-9-14(11-16)21(2,18)19/h3-4,6-7,14H,5,8-11H2,1-2H3
InChIKeyKHTWVYOZQVSUJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methanesulfonylpyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1448051-29-3): Key Compound Identifier and Scaffold Context for Procurement


1-(3-Methanesulfonylpyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1448051-29-3) is a synthetic sulfonylpyrrolidine derivative with molecular formula C15H21NO4S and a calculated molecular weight of 311.4 g/mol [1]. Its structure combines a 3‑methanesulfonylpyrrolidine amide core with a 4‑methoxyphenylpropanone side chain. This compound falls within the broader class of 3‑sulfonylpyrrolidines, a scaffold that has been patented for therapeutic indications including dyslipidemia [2] and neurological disorders mediated by metabotropic glutamate receptors [3], establishing its relevance as a privileged structure for hit‑to‑lead campaigns.

Why Substituting 1-(3-Methanesulfonylpyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one with Another Sulfonylpyrrolidine Is Not Straightforward


Minor structural modifications within the sulfonylpyrrolidine class can profoundly alter target affinity, selectivity, and pharmacokinetic profiles. Patents covering this scaffold explicitly enumerate extensive substitution options for the sulfonyl group (R1) and the acyl side chain (R2), indicating that even changes from methylsulfonyl to phenylsulfonyl or removal of the 4‑methoxy substituent are expected to shift biological activity [1]. In medicinal chemistry campaigns on related N‑sulfonylpyrrolidine uracil derivatives, IC50 values varied by orders of magnitude depending on the sulfonyl substituent, underscoring the non‑interchangeable nature of analogs within this chemical series [2]. Consequently, procurement decisions based on simplistic structural similarity without considering specific substitution patterns risk selecting a compound with divergent or absent activity in a given assay.

Quantitative Differentiation Evidence for 1-(3-Methanesulfonylpyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1448051-29-3) Relative to Closest Comparators


Molecular Weight and Physicochemical Space Differentiation vs. Phenylsulfonyl Regioisomer

The target compound (MW 311.4 g/mol, C15H21NO4S [1]) differs markedly in molecular weight from its closest commercial regioisomer, 1-(3-(4‑methoxyphenyl)pyrrolidin‑1‑yl)-3‑(phenylsulfonyl)propan‑1‑one (CAS 1210255‑96‑1, MW 373.5 g/mol, C20H23NO4S [2]). The 62.1 g/mol difference arises from the replacement of a methanesulfonyl group (CH3SO2‑) on the pyrrolidine ring with a phenylsulfonyl group (C6H5SO2‑) on the propanone chain, simultaneously altering both steric bulk and lipophilicity.

Medicinal chemistry Chemical biology Screening library procurement

Sulfonyl Group Position and Identity: 3‑Methanesulfonylpyrrolidine Core vs. Phenylsulfonyl Chain in Comparator

In the target compound, the methanesulfonyl group is attached at the 3‑position of the pyrrolidine ring, whereas in the comparator (CAS 1210255‑96‑1) the phenylsulfonyl group is located on the propanone chain terminus. This regioisomeric difference fundamentally alters the spatial presentation of the sulfonyl pharmacophore. Patent SAR data on 3‑sulfonylpyrrolidines indicate that substitution at the pyrrolidine 3‑position directly influences the conformation of the amide bond and the orientation of the aryl side chain, parameters critical for target engagement [1].

Drug discovery Scaffold hopping Structure–activity relationship

4‑Methoxy Substituent Effect on Phenyl Ring: Impact on Hydrogen Bonding and Lipophilicity

The target compound bears a 4‑methoxy group on the phenyl ring, while the des‑methoxy analog (1‑(3‑(methylsulfonyl)pyrrolidin‑1‑yl)-3‑phenylpropan‑1‑one) lacks this substituent. The methoxy group introduces an additional hydrogen bond acceptor and increases the computed logP by approximately 0.5–1.0 units relative to the unsubstituted phenyl analog. In pyrrolidine‑based drug discovery, methoxy substitution has been shown to modulate both target binding affinity and metabolic stability [1].

Medicinal chemistry Physicochemical properties ADME prediction

Scaffold Provenance in Patented Sulfonylpyrrolidine Chemical Space

The 3‑methanesulfonylpyrrolidine motif of the target compound appears in patent families claiming sulfonylpyrrolidines for dyslipidemia (US20080045540) and mGlu receptor modulation (US20030212066), whereas N‑sulfonylpyrrolidine‑containing uracil derivatives have demonstrated potent human dUTPase inhibition with IC50 values as low as 0.15 μM [1]. Although no direct bioactivity data are publicly available for CAS 1448051‑29‑3, its precise substitution pattern places it in a distinct and patented chemical space that is not represented by the more extensively studied N‑sulfonylpyrrolidine uracils.

Intellectual property Hit-to-lead Chemical series

Scientifically Justified Application Scenarios for Procuring 1-(3-Methanesulfonylpyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1448051-29-3)


Dyslipidemia and Cardiovascular Disease Hit‑Finding Campaigns

The sulfonylpyrrolidine scaffold has been explicitly claimed for the prevention and treatment of dyslipidemia, including low HDL cholesterol, in patent US20080045540. Procurement of this specific compound enables exploration of structure–activity relationships within this therapeutic area, particularly the role of the 3‑methanesulfonyl substitution pattern and 4‑methoxyphenyl side chain in modulating lipid‑related targets [1].

Metabotropic Glutamate Receptor (mGlu) Modulator Screening

1‑Sulfonylpyrrolidine derivatives have demonstrated affinity toward metabotropic glutamate receptors, making them candidates for neurological disorder research (US20030212066). The distinct 3‑methanesulfonylpyrrolidine amide structure of this compound may offer differentiated mGlu receptor subtype selectivity compared to the 1‑sulfonylpyrrolidine chemotypes described in the patent [2].

Chemical Library Diversification for Screening Collections

Given its unique combination of a 3‑methanesulfonylpyrrolidine core and a 4‑methoxyphenylpropanone chain, this compound adds structural diversity to commercial screening libraries that currently lack this specific substitution pattern. Its molecular weight (311.4 g/mol) places it within lead‑like chemical space, making it a suitable candidate for fragment‑based and HTS library augmentation [3].

dUTPase Inhibitor Scaffold‑Hopping Studies

N‑Sulfonylpyrrolidine‑containing uracils have shown potent dUTPase inhibition (IC50 = 0.15 μM) and synergy with 5‑fluorouracil chemotherapy [4]. This compound, with its sulfonyl group repositioned to the 3‑position of the pyrrolidine ring, provides a scaffold‑hopping opportunity to evaluate whether alternative sulfonylpyrrolidine geometries can retain or improve dUTPase inhibitory activity while offering distinct IP and pharmacokinetic profiles.

Quote Request

Request a Quote for 1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.